molecular formula C6H13NO2 B8693651 Morpholinoethanol

Morpholinoethanol

Cat. No. B8693651
M. Wt: 131.17 g/mol
InChI Key: DZCBKUAAGVVLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735887

Procedure details

A 1000 ml resin kettle was equipped with a still head, air bubbler, and thermometer. The kettle was placed in a regulated water bath, set at 80°. 750 ml methyl methacrylate was added to the kettle followed by a solution containing 250 g morpholinoethanol, 5.0 g sodium methoxide and 0.5 g p-methoxyphenol. During the 120 minute reaction time, air was bubbled slowly through the vigorously stirred solution. After 30 and 60 minutes, 5.0 g sodium methoxide was added. At the end of the reaction time, the mixture was cooled and neutralized with 17.0 g glacial acetic acid.
[Compound]
Name
resin
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH:7](O)[CH3:8])[CH2:3][CH2:2]1.C[O-].[Na+].COC1C=CC(O)=CC=1.[C:22]([O:27]C)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[C:22]([O:27][CH2:8][CH2:7][N:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|

Inputs

Step One
Name
resin
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
O1CCN(CC1)C(C)O
Name
Quantity
5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The kettle was placed in a regulated water bath
CUSTOM
Type
CUSTOM
Details
set at 80°
CUSTOM
Type
CUSTOM
Details
During the 120 minute reaction time, air
Duration
120 min
CUSTOM
Type
CUSTOM
Details
was bubbled slowly through the vigorously stirred solution
ADDITION
Type
ADDITION
Details
After 30 and 60 minutes, 5.0 g sodium methoxide was added
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the reaction time, the mixture was cooled

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.